N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide is a complex organic compound with a molecular formula of C20H24N2O4. This compound is known for its unique structure, which includes both acetylamino and phenoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-(acetylamino)phenol with 4-bromobutoxybenzene under basic conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of phenoxy acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylamino-phenyl)-2-phenoxy-acetamide
- N-(4-(2-(4-acetylamino-phenoxy)-4,5-dicyano-phenoxy)-phenyl)-acetamide
- N-(4-(4-acetylamino-phenoxy)-phenyl)-acetamide
Uniqueness
N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide stands out due to its unique combination of acetylamino and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-[4-(2-acetamidophenoxy)butoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H24N2O4/c1-15(23)21-17-9-3-5-11-19(17)25-13-7-8-14-26-20-12-6-4-10-18(20)22-16(2)24/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
RQRDZESSRTZJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCCCOC2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.